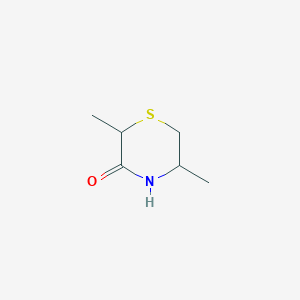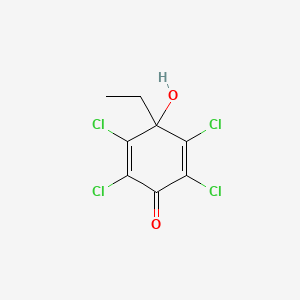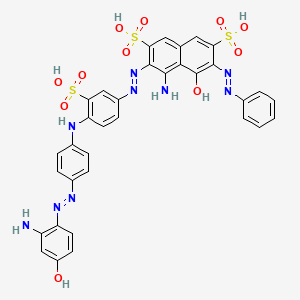![molecular formula C11H14N4O B14469938 2-[(1e)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide CAS No. 67013-00-7](/img/structure/B14469938.png)
2-[(1e)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1E)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide group attached to a triazene moiety, which is further substituted with a methyl and a prop-2-en-1-yl group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide typically involves the reaction of benzoyl chloride with 3-methyl-3-(prop-2-en-1-yl)triaz-1-en-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Advanced purification techniques, including high-performance liquid chromatography (HPLC), may be employed to achieve high purity levels suitable for various applications.
化学反应分析
Types of Reactions
2-[(1E)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazene moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzamides or triazenes.
科学研究应用
2-[(1E)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of 2-[(1E)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The triazene moiety can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzamide group may also contribute to its binding affinity to certain enzymes or receptors, modulating their activity and resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
- 4-[(1E)-3,3-Di(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide
- (E)-1-Methyl-3-(prop-1-en-1-yl)trisulfane
- 2-methyl-prop-2-en-1-ol
Uniqueness
2-[(1E)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide stands out due to its specific substitution pattern on the triazene moiety, which imparts unique reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for further research and development.
属性
CAS 编号 |
67013-00-7 |
|---|---|
分子式 |
C11H14N4O |
分子量 |
218.26 g/mol |
IUPAC 名称 |
2-[[methyl(prop-2-enyl)amino]diazenyl]benzamide |
InChI |
InChI=1S/C11H14N4O/c1-3-8-15(2)14-13-10-7-5-4-6-9(10)11(12)16/h3-7H,1,8H2,2H3,(H2,12,16) |
InChI 键 |
ZZNRLEDQDUQGTL-UHFFFAOYSA-N |
规范 SMILES |
CN(CC=C)N=NC1=CC=CC=C1C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Benzoic acid, 3,3'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B14469910.png)




